molecular formula C16H16N4O2S B2669732 3-Methyl-7-(2-methylprop-2-enyl)-8-phenylsulfanylpurine-2,6-dione CAS No. 672944-74-0

3-Methyl-7-(2-methylprop-2-enyl)-8-phenylsulfanylpurine-2,6-dione

Cat. No. B2669732
CAS RN: 672944-74-0
M. Wt: 328.39
InChI Key: UWVUXKZVTWISKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-7-(2-methylprop-2-enyl)-8-phenylsulfanylpurine-2,6-dione, also known as MPA, is a chemical compound that has been extensively studied for its potential use in scientific research. MPA is a purine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it an important tool for investigating various biological processes.

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It is often the case that the mechanisms of action for such specific compounds are subject to ongoing research.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. As with all chemicals, it should be handled with appropriate safety measures .

properties

IUPAC Name

3-methyl-7-(2-methylprop-2-enyl)-8-phenylsulfanylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-10(2)9-20-12-13(19(3)15(22)18-14(12)21)17-16(20)23-11-7-5-4-6-8-11/h4-8H,1,9H2,2-3H3,(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVUXKZVTWISKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=C(N=C1SC3=CC=CC=C3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-7-(2-methylprop-2-enyl)-8-phenylthio-1,3,7-trihydropurine-2,6-dione

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